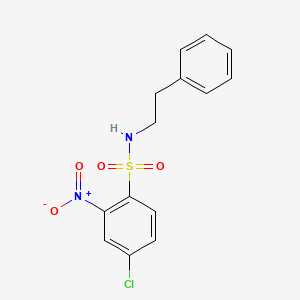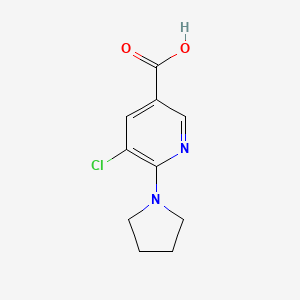
((4-Chloro-2-nitrophenyl)sulfonyl)(2-phenylethyl)amine
Übersicht
Beschreibung
((4-Chloro-2-nitrophenyl)sulfonyl)(2-phenylethyl)amine is a complex organic compound featuring a sulfonamide group attached to a phenyl ring substituted with chloro and nitro groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ((4-Chloro-2-nitrophenyl)sulfonyl)(2-phenylethyl)amine typically involves a multi-step process. One common method starts with the nitration of 4-chlorophenylsulfonyl chloride to introduce the nitro group. This is followed by a reaction with 2-phenylethylamine under controlled conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of potentially hazardous chemicals.
Analyse Chemischer Reaktionen
Types of Reactions: ((4-Chloro-2-nitrophenyl)sulfonyl)(2-phenylethyl)amine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles like amines or thiols, solvents like ethanol or water.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: Formation of ((4-Amino-2-nitrophenyl)sulfonyl)(2-phenylethyl)amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized derivatives with additional functional groups.
Wissenschaftliche Forschungsanwendungen
((4-Chloro-2-nitrophenyl)sulfonyl)(2-phenylethyl)amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of ((4-Chloro-2-nitrophenyl)sulfonyl)(2-phenylethyl)amine involves its interaction with molecular targets through its functional groups. The nitro and sulfonyl groups can participate in various biochemical interactions, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
(4-Chloro-2-nitrophenyl)sulfonyl chloride: Shares the sulfonyl and nitro groups but lacks the 2-phenylethylamine moiety.
(4-Chloro-2-nitrophenyl)sulfonamide: Similar structure but with an amide group instead of the 2-phenylethylamine.
(4-Chloro-2-nitrophenyl)amine: Contains the nitro and chloro groups but lacks the sulfonyl group.
Uniqueness: ((4-Chloro-2-nitrophenyl)sulfonyl)(2-phenylethyl)amine is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for diverse applications in research and industry.
Eigenschaften
IUPAC Name |
4-chloro-2-nitro-N-(2-phenylethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O4S/c15-12-6-7-14(13(10-12)17(18)19)22(20,21)16-9-8-11-4-2-1-3-5-11/h1-7,10,16H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFXPMWNEZSIYDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNS(=O)(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101217186 | |
| Record name | 4-Chloro-2-nitro-N-(2-phenylethyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101217186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1023875-76-4 | |
| Record name | 4-Chloro-2-nitro-N-(2-phenylethyl)benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1023875-76-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2-nitro-N-(2-phenylethyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101217186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[1-(3-chlorophenyl)-N-(2-methylphenyl)formamido]acetic acid](/img/structure/B3033370.png)

![3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-1H-pyrazole](/img/structure/B3033374.png)

![2-Chloro-5-[(pyridin-2-ylsulfanyl)methyl]pyridine](/img/structure/B3033376.png)
![2-[(3,4-Difluorophenyl)amino]nicotinic acid](/img/structure/B3033377.png)

![4-Chloro-2-{[(4-fluorobenzyl)amino]methyl}phenol](/img/structure/B3033383.png)
![4-Chloro-2-({[2-(2-thienyl)ethyl]amino}methyl)phenol](/img/structure/B3033384.png)
![4-Chloro-2-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)methyl]phenol](/img/structure/B3033385.png)
![4-Chloro-2-{[(2-fluorobenzyl)amino]methyl}phenol](/img/structure/B3033386.png)
![2-{[(4-Bromo-3-methylphenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B3033387.png)
![4-Chloro-2-{[(2-chlorobenzyl)amino]methyl}phenol](/img/structure/B3033388.png)
![2-{[(2,4-Dimethylphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B3033391.png)
